molecular formula C9H16O2 B12696762 (Z)-2-Hexenyl propanoate CAS No. 56922-76-0

(Z)-2-Hexenyl propanoate

Cat. No.: B12696762
CAS No.: 56922-76-0
M. Wt: 156.22 g/mol
InChI Key: LPWKTEHEFDVAQS-SREVYHEPSA-N
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Description

(Z)-2-Hexenyl propanoate: is an ester compound characterized by its pleasant fruity aroma. It is commonly found in various fruits and is used in the flavor and fragrance industry. The compound is known for its role in plant communication, particularly in response to herbivore attacks, where it acts as a volatile organic compound (VOC) to signal other plants and activate their defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-2-Hexenyl propanoate can be synthesized through the esterification reaction between (Z)-2-hexenol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of polymeric dispensers for the controlled release of the compound has also been explored for applications in agriculture .

Chemical Reactions Analysis

Types of Reactions: (Z)-2-Hexenyl propanoate, like other esters, undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: (Z)-2-Hexenol and propanoic acid.

    Transesterification: A different ester and alcohol.

    Reduction: (Z)-2-Hexenol.

Scientific Research Applications

Chemistry: (Z)-2-Hexenyl propanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other esters and in the development of new catalytic processes.

Biology: The compound plays a significant role in plant biology as a volatile organic compound (VOC) that mediates plant-plant communication and activates defense mechanisms in response to herbivore attacks .

Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments that leverage its biological activity.

Industry: In the flavor and fragrance industry, this compound is used to impart fruity aromas to various products. It is also explored for its potential in sustainable pest management strategies in agriculture .

Mechanism of Action

The mechanism by which (Z)-2-Hexenyl propanoate exerts its effects involves its role as a volatile organic compound (VOC). When released by plants, it activates the jasmonic acid and salicylic acid signaling pathways, leading to the upregulation of defense-related genes . This enhances the plant’s ability to resist herbivore attacks and other stressors.

Comparison with Similar Compounds

  • (Z)-3-Hexenyl acetate
  • (Z)-3-Hexenyl butanoate
  • Hexyl butanoate
  • Methyl salicylate
  • Methyl jasmonate

Comparison: (Z)-2-Hexenyl propanoate is unique in its specific role in plant defense mechanisms and its distinct fruity aroma. While other similar compounds like (Z)-3-Hexenyl acetate and (Z)-3-Hexenyl butanoate also function as VOCs and have pleasant odors, this compound is particularly effective in activating the jasmonic acid and salicylic acid pathways .

Properties

CAS No.

56922-76-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(Z)-hex-2-enyl] propanoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6-

InChI Key

LPWKTEHEFDVAQS-SREVYHEPSA-N

Isomeric SMILES

CCC/C=C\COC(=O)CC

Canonical SMILES

CCCC=CCOC(=O)CC

Origin of Product

United States

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